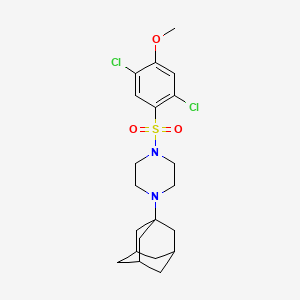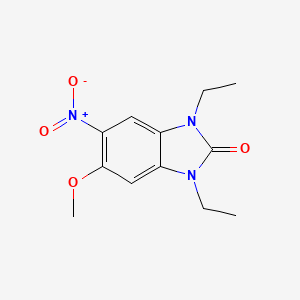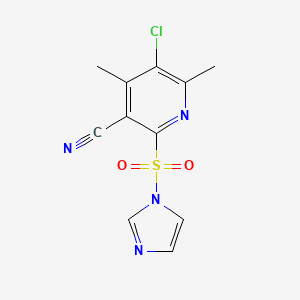![molecular formula C10H14F3N3O3 B11510187 N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11510187.png)
N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide is a compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide typically involves the reaction of an appropriate amine with a trifluoromethyl-substituted imidazolidinone precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
- N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-1,3-diazolidin-4-yl]acetamide
Uniqueness
N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and activity compared to similar compounds.
Properties
Molecular Formula |
C10H14F3N3O3 |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C10H14F3N3O3/c1-5(2)4-16-7(18)9(10(11,12)13,14-6(3)17)15-8(16)19/h5H,4H2,1-3H3,(H,14,17)(H,15,19) |
InChI Key |
DSNMOTGTZWRBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-nitrophenyl)-4-{(E)-[(2-phenylethyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11510107.png)
![3-(4-chloro-6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,3,5-triazin-2-yl)-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B11510108.png)

![(4Z)-4-{[(3,4-dichlorophenyl)amino]methylidene}-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11510117.png)
![methyl 4-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B11510121.png)
![Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11510134.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11510138.png)

![3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate](/img/structure/B11510144.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B11510147.png)
![N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B11510149.png)
![methyl 4-[3-(4-fluorophenyl)-10-hexanoyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11510153.png)
![N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclopentyl]amino}-2-oxoethyl)benzamide](/img/structure/B11510156.png)
